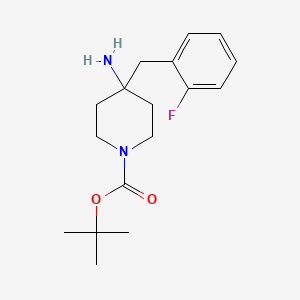

tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-4-[(2-fluorophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-10-8-17(19,9-11-20)12-13-6-4-5-7-14(13)18/h4-7H,8-12,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFWUWAMPKWPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123103 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-[(2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707713-78-7 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-[(2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707713-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-[(2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Characterization and Synthetic Challenges

The target compound features a piperidine ring substituted at the 4-position with both an amino group and a 2-fluorobenzyl moiety, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. This geminal substitution pattern introduces steric and electronic challenges, necessitating precise control over regioselectivity and reaction conditions. Key synthetic hurdles include:

Methodological Approaches

Reductive Amination of Piperidin-4-one Derivatives

A widely employed strategy involves reductive amination of piperidin-4-one intermediates. For example, condensation of piperidin-4-one with 2-fluorobenzylamine in the presence of sodium cyanoborohydride yields 4-(2-fluorobenzylamino)piperidine. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) affords the target compound. This method typically achieves yields of 60–75%, though competing imine formation may reduce efficiency.

Nucleophilic Displacement of Mesylated Intermediates

Alternative routes utilize tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate as a key intermediate. Treatment with 2-fluorobenzylamine in polar aprotic solvents (e.g., dimethylacetamide) at 85°C, catalyzed by cesium fluoride, enables nucleophilic displacement of the mesyloxy group. For instance, a 60% yield was reported after 12 hours under these conditions. Higher temperatures (100–105°C) in N-methyl-2-pyrrolidone (NMP) with potassium carbonate improve yields to 84–95%, albeit with increased risk of Boc group cleavage.

Comparative Reaction Conditions

| Base | Solvent | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| Cesium fluoride | DMA | 85°C | 12 | 60% |

| Potassium carbonate | Ethanol/water | Reflux | 16.5 | 84% |

| Cesium carbonate | DMF | 100°C | 24 | 97% |

Hydrogenation of Nitro Precursors

Catalytic hydrogenation offers a robust pathway for introducing the amino group. Starting from tert-butyl 4-(4-nitro-2-fluorobenzyl)piperidine-1-carboxylate, hydrogenation over 10% Pd/C in ethyl acetate at 30°C for 16 hours reduces the nitro group to an amine with 96% efficiency. This method avoids strong bases, making it compatible with acid-sensitive substrates.

Optimization Strategies

Solvent and Base Selection

Temperature and Reaction Time

Elevated temperatures (≥85°C) improve reaction rates but risk thermal degradation. For example, extending the reaction time from 12 to 18 hours at 85°C increased yields from 60% to 58% (adjusted for residual solvent), highlighting diminishing returns with prolonged heating.

Byproduct Formation and Mitigation

The primary byproduct, 1-(1-tert-butoxycarbonyl-4-piperidinylacetyl)-4-(2-(4-methanesulfonyloxypiperidin-1-yl)-2-oxyethyl)piperidine, arises from over-alkylation or dimerization. Patent CN111868030B details a purification protocol using column chromatography with methanol/dichloromethane (1:25) to reduce byproduct contamination to <2%.

Scalability and Industrial Relevance

Large-scale syntheses (>100 g) employ ethanol/water mixtures for cost-effective crystallization, achieving 84% yield after recrystallization. Notably, the use of cesium carbonate in DMF at 100°C achieves near-quantitative conversion (97%) but requires stringent control over residual palladium in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a precursor for drug development.

Industry: In the industrial sector, tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are typically studied through biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Biological Activity

tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate is a piperidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula , has been explored for various pharmacological applications, particularly in the treatment of neurological disorders and as a precursor for drug development.

Chemical Structure and Properties

The chemical structure of tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate includes a tert-butyl group, an amino group, and a 2-fluorobenzyl moiety, which contribute to its unique biological properties. The presence of the fluorine atom is particularly noteworthy, as it can enhance the lipophilicity and bioavailability of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₆FN₂O₂ |

| Molecular Weight | 294.39 g/mol |

| CAS Number | 1707713-78-7 |

| IUPAC Name | tert-butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may function as an inhibitor or activator depending on the biological context. Research indicates that it could modulate neurotransmitter systems, which is critical for treating conditions such as depression and anxiety.

Biological Activity Overview

Recent studies have highlighted several key areas where tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate exhibits biological activity:

-

Neuropharmacological Effects :

- The compound has shown promise in modulating serotonin and dopamine receptors, which are crucial for mood regulation.

- Preliminary data suggest potential use as an antidepressant or anxiolytic agent.

-

Anti-inflammatory Properties :

- Compounds structurally related to tert-butyl derivatives have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which play a role in pain and inflammation pathways.

-

Antitumor Activity :

- Some studies indicate that piperidine derivatives can inhibit cancer cell proliferation, suggesting that this compound might also possess anticancer properties.

Neuropharmacological Studies

A study investigating the effects of similar piperidine derivatives on neurotransmitter receptors reported that compounds with structural similarities to tert-butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate exhibited significant binding affinity to serotonin receptors, indicating potential antidepressant effects .

Anti-inflammatory Research

Research on related compounds has shown that certain piperidine derivatives can inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that tert-butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate may also exhibit similar effects.

Q & A

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for reactions like hydrogenation or fluorination. Compare with experimental data (e.g., activation energy from kinetic studies) to validate predictions. Use SMILES strings to generate 3D conformers in cheminformatics software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.